3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Quinolinone Core Synthesis: The quinolinone core is synthesized through a series of reactions starting from aniline derivatives, which undergo cyclization and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinolinone core under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antidiabetic agent, showing efficacy in inhibiting α-amylase and reducing blood glucose levels in animal models.
Cancer Research: It has demonstrated significant activity against various cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Biological Studies: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as α-amylase, inhibiting their activity and thereby reducing glucose levels.
Pathways Involved: The compound may influence various signaling pathways involved in glucose metabolism and cancer cell proliferation, though detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- 3-(2H-1,3-benzodioxole-5-carbonyl)-1-(3-chloro-4-methylphenyl)thiourea
Uniqueness
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of the benzodioxole and quinolinone moieties, which confer distinct chemical properties and biological activities. Its potential as an antidiabetic and anticancer agent highlights its significance in medicinal chemistry research.
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c1-16-7-9-21-19(11-16)25(28)20(14-26(21)13-17-5-3-2-4-6-17)24(27)18-8-10-22-23(12-18)30-15-29-22/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSGPBJKYWIBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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